4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine
Description
4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine (CAS: 1342617-72-4) is a halogenated pyrimidine derivative characterized by chloro substituents at positions 4 and 6, an ethyl group at position 5, and an isopropyl group at position 2. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. This compound serves as a key intermediate in synthesizing bioactive molecules due to its reactive dichloro groups, which enable nucleophilic substitution reactions. Its ethyl and isopropyl substituents contribute to steric and electronic effects, influencing solubility, stability, and reactivity .
Properties
IUPAC Name |
4,6-dichloro-5-ethyl-2-propan-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2/c1-4-6-7(10)12-9(5(2)3)13-8(6)11/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCASAUWEXHVMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)C(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through several methods involving different precursors and reaction conditions. Key synthetic pathways include:
- Formation via Substitution Reactions : The compound can be synthesized through nucleophilic substitution reactions involving chlorinated pyrimidine derivatives and ethyl or isopropyl groups.
- Use of Formamidine Derivatives : It can also be derived from the reaction of formamidine derivatives with chlorinated pyrimidines, which has been documented to yield high purity products with significant yields .
Biological Activities
The biological activities of 4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine have been extensively studied, particularly its anti-inflammatory and anticancer properties:
Anti-inflammatory Activity
Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib . The structure–activity relationship (SAR) studies highlight that modifications at the 4 and 6 positions of the pyrimidine ring can enhance anti-inflammatory potency.
Anticancer Activity
Pyrimidine derivatives have been evaluated for their anticancer potential against various cancer cell lines. The compound has shown promising results in vitro against breast, ovarian, and prostate cancer cells. Studies suggest that these compounds may affect cell proliferation and induce apoptosis in cancer cells .
Agricultural Applications
In addition to its medicinal properties, 4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine is investigated for its role in agricultural chemistry:
Herbicides and Pesticides
The compound serves as an intermediate in the synthesis of herbicides and pesticides. Its chlorinated structure contributes to the efficacy of these agents against a wide range of pests while minimizing environmental impact compared to traditional chemicals .
Industrial Applications
The versatility of 4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine extends to various industrial applications:
Dyes and Pigments
Due to its stable chemical structure, this compound can be utilized in the production of dyes and pigments for textiles and coatings . The incorporation of chlorinated pyrimidines into dye structures enhances color fastness and stability.
Pharmaceutical Intermediates
As a key intermediate in the synthesis of more complex pharmaceutical compounds, it plays a crucial role in drug development processes, particularly for antiviral and anticancer agents .
Case Studies
Several case studies illustrate the applications of 4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine:
Mechanism of Action
The mechanism by which 4,6-dichloro-5-ethyl-2-(propan-2-yl)pyrimidine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents on the pyrimidine ring significantly alter physicochemical properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and methylsulfonyl (electron-withdrawing) substituents modulate electronic density, affecting reaction kinetics and stability. For example, methoxy groups enhance solubility in polar solvents, while sulfonyl groups increase acidity .
- Steric Effects : Bulky substituents like isopropyl (target compound) or propylsulfanyl reduce reaction rates in sterically hindered environments but improve thermal stability .
- Synthetic Efficiency: Sodium dithionite-mediated reduction (in 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine) achieves higher yields (≥64.9%) compared to traditional chlorination methods, which may require costly reagents .
Challenges and Innovations
- Synthesis Optimization: The target compound’s synthesis lacks detailed yield data in available literature, whereas analogs like 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine demonstrate scalable, high-yield routes .
- Stability Issues : Sulfanyl groups (e.g., in propylsulfanyl derivatives) may oxidize to sulfoxides, necessitating stabilizers during storage. In contrast, sulfonyl or alkoxy groups offer greater oxidative stability .
Biological Activity
4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of 4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives followed by alkylation processes. The specific synthetic pathways can vary, but they often utilize starting materials that are readily available in organic synthesis.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives. For instance, compounds similar to 4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine have shown significant inhibition of cyclooxygenase-2 (COX-2) activity. The IC50 values for these compounds were reported as low as 0.04 μmol, indicating potent anti-inflammatory effects comparable to established drugs like celecoxib .
Table 1: Comparison of COX-2 Inhibition Potency
| Compound | IC50 (μmol) |
|---|---|
| 4,6-Dichloro-5-ethyl... | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
| Indomethacin | Higher IC50 |
In vivo studies using carrageenan-induced paw edema models have demonstrated that such pyrimidine derivatives significantly reduce inflammatory markers like iNOS and COX-2 mRNA expressions .
Antimicrobial Activity
In addition to anti-inflammatory effects, 4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine exhibits antimicrobial properties. Research indicates that related compounds show substantial activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| Derivative A | 0.22 | Staphylococcus aureus |
| Derivative B | 0.25 | Staphylococcus epidermidis |
Structure–Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups and specific alkyl substitutions on the pyrimidine ring significantly influence biological activity. For example, the introduction of chloro and ethyl groups at positions 4 and 5 enhances the compound's potency against COX-2 and bacterial strains .
Case Studies
A notable case study involved a series of synthesized pyrimidine derivatives where structural modifications led to varying degrees of anti-inflammatory and antimicrobial activities. These studies emphasized the importance of substituent positioning on the pyrimidine ring in determining overall efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
